molecular formula C18H11ClN2OS B2700500 2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide CAS No. 866039-02-3

2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide

Cat. No.: B2700500
CAS No.: 866039-02-3
M. Wt: 338.81
InChI Key: XOBAYCSIEGVLNY-UHFFFAOYSA-N
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Description

2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide is a useful research compound. Its molecular formula is C18H11ClN2OS and its molecular weight is 338.81. The purity is usually 95%.
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Scientific Research Applications

Restricted Phenyl Rotation in Pyridyl Thioether Ligands

Research into thioether ligands chelated to congested diiminoruthenium cores has demonstrated restricted phenyl rotation, indicative of the steric hindrances and electronic effects such ligands can impose in metal complexes. This insight suggests that similar compounds, including 2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide, could exhibit unique rotational dynamics when bonded to metal centers, affecting their chemical reactivity and potential applications in catalysis or as ligands in metal-organic frameworks (Baradello et al., 2004).

Highly Refractive Polyimides Containing Pyridine and Sulfur Units

Studies on polyimides synthesized from pyridine and sulfur unit aromatic diamine monomers have unveiled materials with excellent optical properties, including high refractive indices and low birefringence. These findings highlight the potential of incorporating sulfur and nitrogen heterocycles, akin to this compound, into polymers for applications requiring materials with specific optical characteristics (Guan et al., 2017).

Crystal Structure of Nuarimol

The detailed examination of the crystal structure of nuarimol, a compound containing a pyrimidine ring similar to that in this compound, offers insights into the molecular arrangement and potential intermolecular interactions such compounds can engage in. This information is valuable for understanding the solid-state behavior of similar compounds, which is crucial for their application in materials science and drug formulation (Kang et al., 2015).

Structural Parameters and Nonlinear Optical Exploration

Research into thiopyrimidine derivatives has revealed significant insights into their structural parameters, electronic properties, and nonlinear optical (NLO) characteristics. These studies suggest that compounds like this compound could possess notable NLO properties, making them potential candidates for optoelectronic applications (Hussain et al., 2020).

Properties

IUPAC Name

4-(2-chlorophenyl)sulfanyl-6-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2OS/c19-14-8-4-5-9-16(14)23-18-13-10-15(12-6-2-1-3-7-12)22-17(13)20-11-21-18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBAYCSIEGVLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3SC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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